

"Methyl 6-aminopyridazine-3-carboxylate" chemical structure and characterization

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Compound of Interest

Compound Name: Methyl 6-aminopyridazine-3-carboxylate

Cat. No.: B1315848

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Methyl 6-aminopyridazine-3-carboxylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Methyl 6-aminopyridazine-3-carboxylate**, a key heterocyclic building block in medicinal chemistry. This document details its chemical structure, characterization data, synthesis protocols, and its role in the development of novel therapeutics.

Chemical Structure and Properties

Methyl 6-aminopyridazine-3-carboxylate is a pyridazine derivative characterized by an amino group at the 6-position and a methyl carboxylate group at the 3-position. This arrangement of functional groups makes it a versatile scaffold for the synthesis of more complex molecules.^{[1][2]}

Below is a 2D representation of the chemical structure of **Methyl 6-aminopyridazine-3-carboxylate**.

Caption: 2D Chemical Structure of **Methyl 6-aminopyridazine-3-carboxylate**.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C6H7N3O2	[3]
Molecular Weight	153.14 g/mol	
CAS Number	98140-96-6	
SMILES	COC(=O)C1=CC=C(N=N1)N	[3]
InChI Key	UVTBEJGKSJOOIF-UHFFFAOYSA-N	[3]
Predicted XlogP	0.3	
Predicted Hydrogen Bond Donor Count	1	
Predicted Hydrogen Bond Acceptor Count	4	
Predicted Rotatable Bond Count	2	

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of **Methyl 6-aminopyridazine-3-carboxylate**. Below is a summary of expected and reported spectral data.

Table 2: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	154.0611
[M+Na] ⁺	176.0430
[M+K] ⁺	192.0169
[M-H] ⁻	152.0465

Data is based on predicted values and may vary from experimental results.

While specific experimental spectra for **Methyl 6-aminopyridazine-3-carboxylate** are not readily available in the public domain, typical spectral characteristics can be inferred from its structure and data for analogous compounds.

Expected ^1H NMR Spectral Data (in DMSO- d_6):

- Pyridazine ring protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm).
- Amino protons: A broad singlet (NH_2) that can vary in chemical shift depending on concentration and temperature.
- Methyl ester protons: A singlet around δ 3.8-4.0 ppm.

Expected ^{13}C NMR Spectral Data (in DMSO- d_6):

- Carbonyl carbon (ester): In the region of δ 160-170 ppm.
- Pyridazine ring carbons: Multiple signals in the aromatic region (δ 110-160 ppm).
- Methyl carbon (ester): A signal around δ 50-55 ppm.

Expected FT-IR Spectral Data (KBr pellet):

- N-H stretching (amino group): Two bands in the region of 3300-3500 cm^{-1} .
- C=O stretching (ester): A strong absorption band around 1700-1730 cm^{-1} .
- C=N and C=C stretching (pyridazine ring): Multiple bands in the 1400-1600 cm^{-1} region.
- C-O stretching (ester): Bands in the 1200-1300 cm^{-1} region.

Experimental Protocols

The synthesis of **Methyl 6-aminopyridazine-3-carboxylate** can be achieved through various synthetic routes. A common and effective method involves the amination of a halogenated precursor.

Protocol: Synthesis of **Methyl 6-aminopyridazine-3-carboxylate**

This protocol is based on the general reactivity of chloropyridazines.[4]

Materials:

- Methyl 6-chloropyridazine-3-carboxylate
- Ammonia (e.g., 7N solution in methanol or aqueous ammonia)
- Suitable solvent (e.g., Methanol, Dioxane)
- Reaction vessel (pressure tube or sealed flask)

Procedure:

- In a pressure-resistant reaction vessel, dissolve Methyl 6-chloropyridazine-3-carboxylate in a suitable solvent (e.g., methanol).
- Add an excess of the ammonia solution to the reaction mixture.
- Seal the vessel and heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford pure **Methyl 6-aminopyridazine-3-carboxylate**.

Characterization of the Product: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ^1H NMR, ^{13}C NMR, FT-IR, and mass spectrometry, and compared against the expected data.



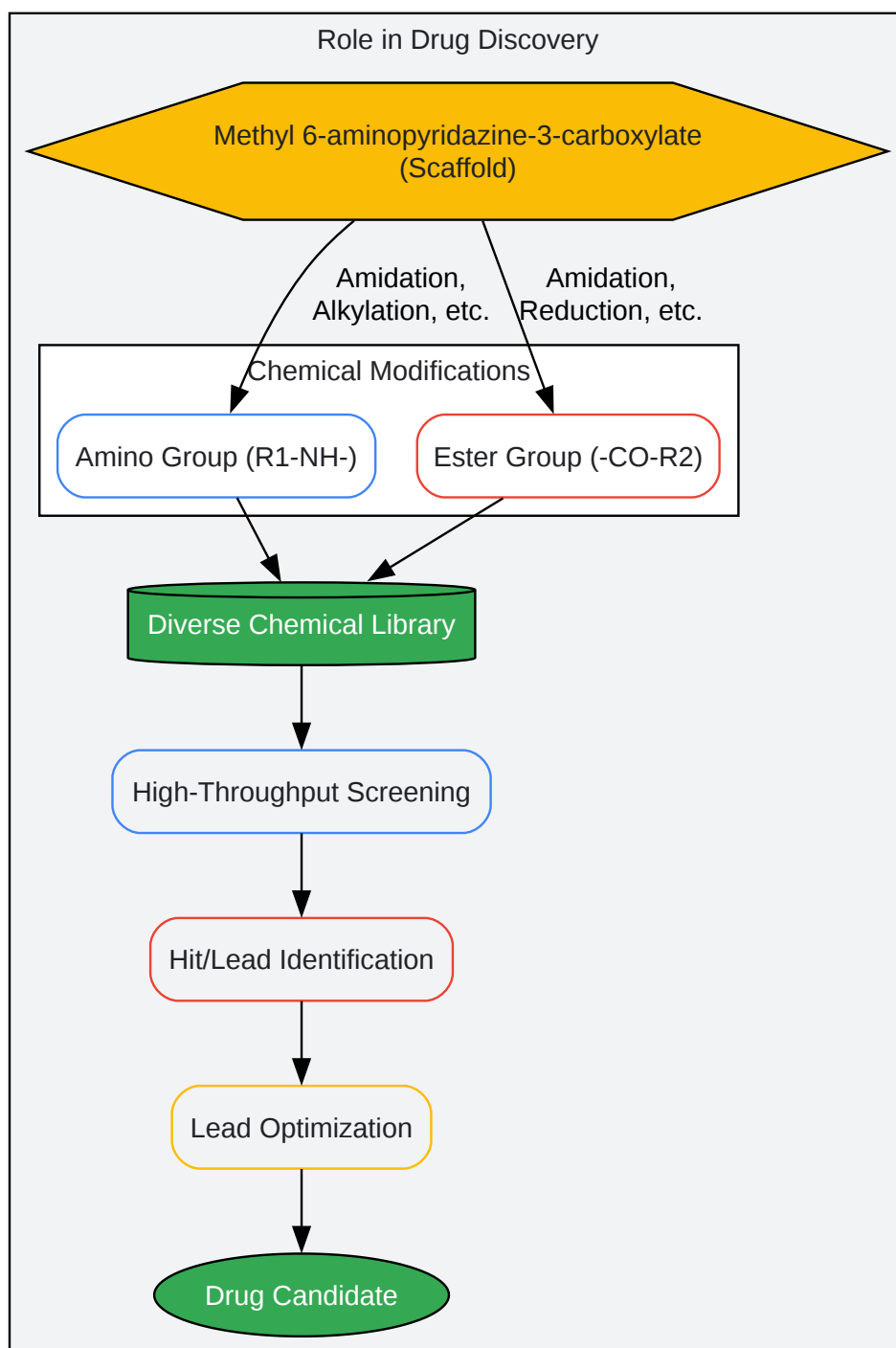
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Caption: A typical workflow for the synthesis of **Methyl 6-aminopyridazine-3-carboxylate**.

Role in Drug Discovery and Development

Methyl 6-aminopyridazine-3-carboxylate is a valuable building block in the design and synthesis of novel pharmacologically active compounds. The pyridazine core is a recognized pharmacophore present in numerous bioactive molecules with a wide range of therapeutic applications.^{[5][6]}

The amino and ester functional groups on the pyridazine ring provide convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).



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Caption: The utility of **Methyl 6-aminopyridazine-3-carboxylate** in drug discovery workflows.

Aminopyridazine derivatives have been investigated for a variety of biological activities, including but not limited to:

- Anticancer agents: The pyridazine scaffold has been incorporated into molecules targeting various cancer-related pathways.
- Kinase inhibitors: The structural features of aminopyridazines make them suitable for designing inhibitors of various protein kinases.
- Antimicrobial agents: Derivatives have shown promise as antibacterial and antifungal compounds.
- Central Nervous System (CNS) active agents: The pyridazine nucleus is found in compounds with activity on various CNS targets.^[5]

Researchers can utilize **Methyl 6-aminopyridazine-3-carboxylate** as a starting material to generate libraries of novel compounds for screening against a wide array of biological targets, thereby accelerating the discovery of new drug candidates.

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